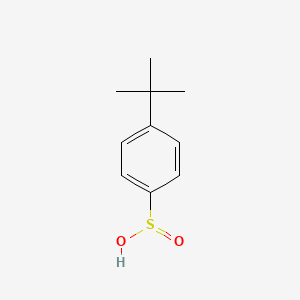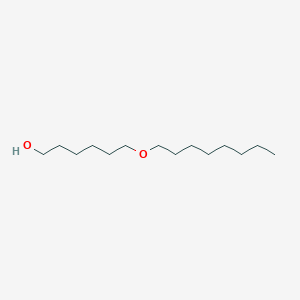![molecular formula C16H23BrN2O4 B3058305 tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate CAS No. 888322-11-0](/img/structure/B3058305.png)
tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate
概要
説明
tert-Butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate: is a chemical compound with the molecular formula C13H19BrN2O3. This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, along with tert-butyl and tert-butoxycarbonyl groups. It is often used in organic synthesis and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate typically involves the bromination of a pyridine derivative followed by the introduction of tert-butyl and tert-butoxycarbonyl groups. One common method includes:
Bromination: The starting material, 2-pyridylmethanol, is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form 6-(bromomethyl)-2-pyridylmethanol.
Protection: The hydroxyl group is then protected by converting it into a tert-butyl carbamate using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Deprotection: The tert-butyl and tert-butoxycarbonyl groups can be removed under acidic conditions to yield the free amine and alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is used for deprotection.
Major Products:
- Substituted pyridine derivatives depending on the nucleophile used in the substitution reactions.
- Free amine and alcohol derivatives after deprotection.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to modify biological molecules.
- Used in the synthesis of biologically active compounds and pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
作用機序
The mechanism of action of tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
類似化合物との比較
tert-Butyl 6-(bromomethyl)picolinate: Similar structure with a picolinate group instead of a carbamate.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl-pyridyl group.
6-(Bromomethyl)pyridine-2-carboxylic acid tert-butyl ester: Similar pyridine structure with a carboxylic acid ester group.
Uniqueness:
- The presence of both tert-butyl and tert-butoxycarbonyl groups provides unique steric and electronic properties.
- The bromomethyl group allows for versatile functionalization through nucleophilic substitution reactions.
- The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
特性
IUPAC Name |
tert-butyl N-[6-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-7-8-11(10-17)18-12/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJIWPFOOZCGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=N1)CBr)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144525 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888322-11-0 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888322-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
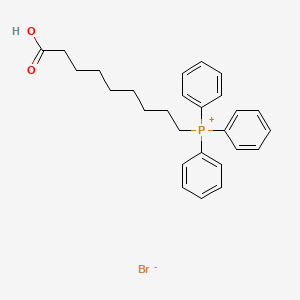
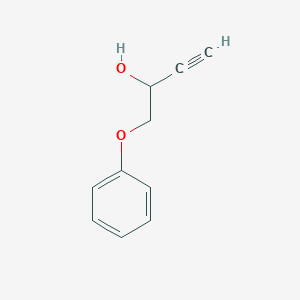
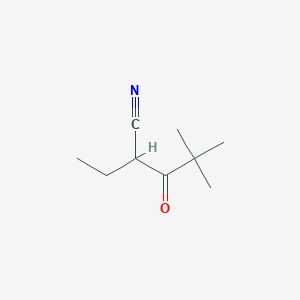
![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)

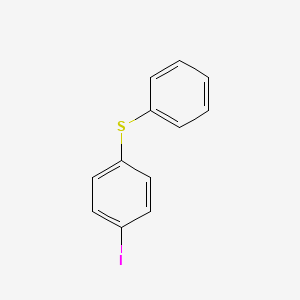
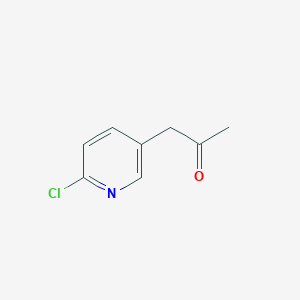
![[1,1'-Biphenyl]-3-carboxylicacid, 4-amino-3'-(trifluoromethyl)-](/img/structure/B3058232.png)
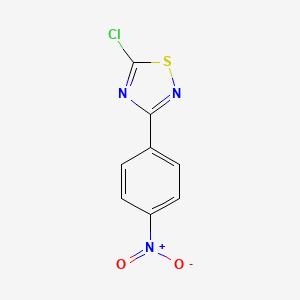
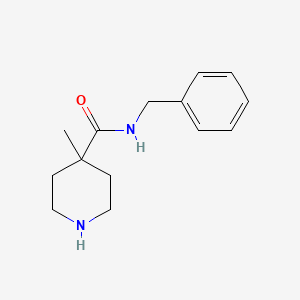
![Ethanol,2-[(2-aminophenyl)sulfonyl]-](/img/structure/B3058241.png)
